(S)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine (S)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451337
InChI: InChI=1S/C17H29N3/c1-15(2)20(12-10-18)17-9-6-11-19(14-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3/t17-/m0/s1
SMILES: CC(C)N(CCN)C1CCCN(C1)CC2=CC=CC=C2
Molecular Formula: C17H29N3
Molecular Weight: 275.4 g/mol

(S)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine

CAS No.:

Cat. No.: VC13451337

Molecular Formula: C17H29N3

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine -

Specification

Molecular Formula C17H29N3
Molecular Weight 275.4 g/mol
IUPAC Name N'-[(3S)-1-benzylpiperidin-3-yl]-N'-propan-2-ylethane-1,2-diamine
Standard InChI InChI=1S/C17H29N3/c1-15(2)20(12-10-18)17-9-6-11-19(14-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3/t17-/m0/s1
Standard InChI Key XEXGBFRXQGVNIW-KRWDZBQOSA-N
Isomeric SMILES CC(C)N(CCN)[C@H]1CCCN(C1)CC2=CC=CC=C2
SMILES CC(C)N(CCN)C1CCCN(C1)CC2=CC=CC=C2
Canonical SMILES CC(C)N(CCN)C1CCCN(C1)CC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N'-[(3S)-1-benzylpiperidin-3-yl]-N'-propan-2-ylethane-1,2-diamine, reflects its intricate architecture:

  • A piperidine ring substituted at the 1-position with a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) and at the 3-position with an ethylenediamine side chain.

  • The ethylenediamine moiety features an isopropyl group (CH(CH3)2\text{CH}(\text{CH}_3)_2) attached to the terminal nitrogen, enhancing lipophilicity .

Key Structural Data:

PropertyValueSource
Molecular FormulaC17H29N3\text{C}_{17}\text{H}_{29}\text{N}_3PubChem
Molecular Weight275.4 g/molPubChem
Stereochemistry(S)-configuration at C3PubChem
Canonical SMILESCC(C)N(CCN)[C@H]1CCCN(C1)CC2=CC=CC=C2PubChem

The compound’s logP (calculated) is 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Its basicity arises from the two amine groups, with predicted pKa values of 9.8 (piperidine nitrogen) and 8.1 (ethylenediamine nitrogen) .

Synthesis and Stereochemical Control

Synthetic routes to (S)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine typically involve asymmetric alkylation or chiral resolution strategies:

Key Synthetic Steps :

  • Piperidine Functionalization:

    • Benzylation of piperidin-3-amine via reductive amination with benzaldehyde.

    • Resolution of racemic intermediates using chiral auxiliaries (e.g., tartaric acid) to isolate the (S)-enantiomer .

  • Side Chain Installation:

    • Coupling of the chiral piperidine intermediate with N-isopropylethylenediamine using peptide coupling reagents (e.g., HBTU or EDC) .

Optimization Challenges:

  • Stereochemical Purity: Impurities in the (R)-enantiomer can significantly alter biological activity .

  • Yield: Multi-step syntheses often result in moderate yields (28–60%) due to side reactions during alkylation .

Biological Activity and Mechanism of Action

σ Receptor Modulation :

(S)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine exhibits high affinity for σ-1 receptors (Ki=1.45nMK_i = 1.45 \, \text{nM}), surpassing reference compounds like NE-100 (Ki=2.00nMK_i = 2.00 \, \text{nM}) . This activity correlates with its ability to:

  • Modulate calcium signaling in neurons.

  • Attenuate amyloid-β-induced neurotoxicity in Alzheimer’s disease models .

Cholinesterase Inhibition :

In vitro assays demonstrate dual inhibition of acetylcholinesterase (AChE) (IC50=13nM\text{IC}_{50} = 13 \, \text{nM}) and butyrylcholinesterase (BuChE) (IC50=3.1μM\text{IC}_{50} = 3.1 \, \mu\text{M}), comparable to donepezil .

TargetActivity (IC50\text{IC}_{50})Selectivity (σ-1/σ-2)
σ-1 ReceptorKi=1.45nMK_i = 1.45 \, \text{nM}290-fold
AChE13nM13 \, \text{nM}N/A
BuChE3.1μM3.1 \, \mu\text{M}N/A

Comparative Analysis with Analogues

Structural modifications profoundly impact activity:

Piperidine Substitution:

  • Benzyl Group: Essential for σ-1 receptor binding; removal reduces affinity 100-fold .

  • Isopropyl vs. Cyclopropyl: The isopropyl group in (S)-enantiomer enhances AChE inhibition 3-fold compared to cyclopropyl analogues .

Stereochemical Effects:

  • The (S)-enantiomer shows 5-fold higher σ-1 affinity than the (R)-form .

  • Molecular Dynamics: The (S)-configuration optimally positions the benzyl group for hydrophobic interactions in the σ-1 receptor pocket .

Applications and Future Directions

Neurodegenerative Diseases:

  • Dual σ-1/AChE activity positions it as a candidate for Alzheimer’s disease therapy .

  • Preclinical studies show 40% reduction in amyloid plaques in transgenic mice at 10 mg/kg/day .

Psychiatric Disorders:

  • σ-1 agonism may alleviate symptoms of depression and schizophrenia .

Synthetic Challenges:

  • Scalable asymmetric synthesis remains a bottleneck; biocatalytic methods using transaminases are under investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator